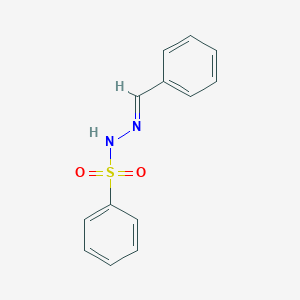

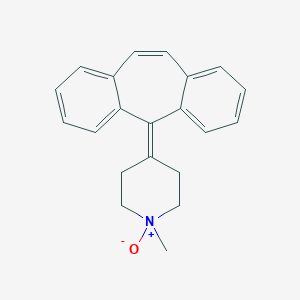

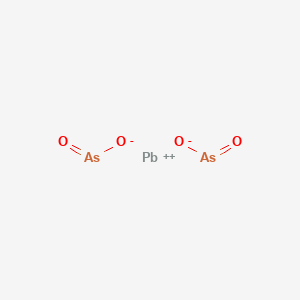

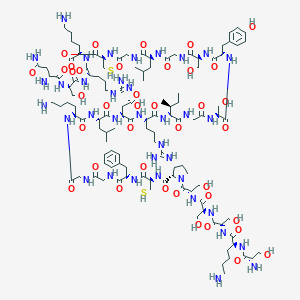

![molecular formula C26H16O B156316 Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one CAS No. 1749-36-6](/img/structure/B156316.png)

Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one

Vue d'ensemble

Description

Spiro[9H-fluorene-9,9’(10’H)-phenanthren]-10’-one is a type of fluorene, a polycyclic aromatic hydrocarbon . It is often described as a “low-cost spiro” and has been functionalized with terminal diketopyrrolopyrrole units to generate a promising, three-dimensional non-fullerene acceptor . It is mainly used in organic electronics due to its robust structure and two perpendicularly arranged π systems .

Synthesis Analysis

The compound can be synthesized using the Suzuki cross-coupling reaction . It has been functionalized with terminal diketopyrrolopyrrole units to generate a promising, three-dimensional non-fullerene acceptor . The new acceptor, coded as SFX1, was readily synthesized using this method .Molecular Structure Analysis

The molecular structure of Spiro[9H-fluorene-9,9’(10’H)-phenanthren]-10’-one is characterized by a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules . It has a robust structure and two perpendicularly arranged π systems .Chemical Reactions Analysis

The compound has been used in the synthesis of spirobifluorene based conjugated microporous polymers . It has also been functionalized with terminal diketopyrrolopyrrole units to generate a promising, three-dimensional non-fullerene acceptor .Physical And Chemical Properties Analysis

The compound possesses similar photophysical properties and an outstanding glass-transition temperature (Tg) beyond 150 °C surpassing that of most typical spirobifluorene and SFX materials . It is soluble in common organic solvents .Applications De Recherche Scientifique

Dye-Sensitized Solar Cells

Spiro[fluorene-9,9'-phenanthren]-10'-one has been effectively used as an auxiliary acceptor in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). These dyes have shown remarkable light-harvesting efficiency and performance under both one sun and indoor light conditions, with enhanced efficiency through co-sensitization techniques (Huang et al., 2020).

Photochemical Reactions

Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one is produced through the photochemical pinacol rearrangement of 9,9'-bifluorene-9,9'-diol, demonstrating significant solvent dependency and highlighting its potential in photochemical studies (Hoang et al., 1998).

Crystal Structure Analysis

The compound has been analyzed for its crystal structure, revealing insights into its molecular conformation and interactions. This includes the study of the twist between the phenanthrene and fluorene units and intermolecular hydrogen bonding (Chen et al., 2017).

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, derivatives of spiro[fluorene-9,9'-phenanthren]-10'-one have been explored as emitters. This includes their application in non-doped organic light-emitting diodes, showcasing their potential for high-performance deep-blue emission (Liang et al., 2014).

Polyimide Materials

The compound has been utilized in the development of novel polyimides, contributing to the creation of materials with high organosolubility, optical transparency, and excellent thermal stability. These polyimides demonstrate potential for various industrial applications due to their unique properties (Zhang et al., 2010).

Orientations Futures

The compound has shown potential in the field of organic electronics, particularly in the fabrication of perovskite solar cells . Its use as a hole transporting material has demonstrated impressive power conversion efficiency . Future research may focus on further optimizing these properties and exploring other potential applications.

Propriétés

IUPAC Name |

spiro[fluorene-9,10'-phenanthrene]-9'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16O/c27-25-21-13-2-1-9-17(21)18-10-3-6-14-22(18)26(25)23-15-7-4-11-19(23)20-12-5-8-16-24(20)26/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQBAOXSMSWQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4(C2=O)C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443246 | |

| Record name | Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one | |

CAS RN |

1749-36-6 | |

| Record name | Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.